molecular formula C12H18ClN B6214284 1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanamine hydrochloride CAS No. 57421-35-9

1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanamine hydrochloride

Cat. No.: B6214284
CAS No.: 57421-35-9
M. Wt: 211.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanamine hydrochloride is a useful research compound. Its molecular formula is C12H18ClN and its molecular weight is 211.7. The purity is usually 95.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanamine hydrochloride' involves the reduction of a ketone intermediate followed by reductive amination to introduce the amine group. The final step involves the formation of the hydrochloride salt.", "Starting Materials": [ "1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)ethanone", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Reduction of ketone intermediate", - "To a solution of 1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)ethanone in ethanol, add sodium borohydride slowly with stirring at room temperature.", - "After the addition is complete, stir the reaction mixture for an additional 2 hours.", - "Quench the reaction by adding water and acidify with hydrochloric acid.", - "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", - "Concentrate the solution to obtain the ketone intermediate as a yellow oil.", "Step 2: Reductive amination", - "To a solution of the ketone intermediate in ethanol, add ammonium chloride and sodium cyanoborohydride.", - "Stir the reaction mixture at room temperature for 24 hours.", - "Quench the reaction by adding water and acidify with hydrochloric acid.", - "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", - "Concentrate the solution to obtain the amine intermediate as a yellow oil.", "Step 3: Formation of hydrochloride salt", - "Dissolve the amine intermediate in ethanol and add hydrochloric acid.", - "Stir the reaction mixture at room temperature for 2 hours.", - "Concentrate the solution to obtain the final product as a white solid." ] }

CAS No.

57421-35-9

Molecular Formula

C12H18ClN

Molecular Weight

211.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.